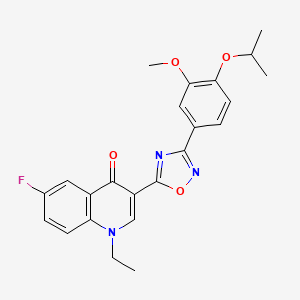

1-ethyl-6-fluoro-3-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

The compound 1-ethyl-6-fluoro-3-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one features a quinolin-4(1H)-one core substituted with an ethyl group at position 1, a fluorine atom at position 6, and a 1,2,4-oxadiazole ring linked to a 4-isopropoxy-3-methoxyphenyl moiety at position 3.

Properties

IUPAC Name |

1-ethyl-6-fluoro-3-[3-(3-methoxy-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4/c1-5-27-12-17(21(28)16-11-15(24)7-8-18(16)27)23-25-22(26-31-23)14-6-9-19(30-13(2)3)20(10-14)29-4/h6-13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPUMBECBVHLQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=C(C=C4)OC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-6-fluoro-3-(3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Properties

The structural formula of the compound can be broken down into its key components:

- Quinoline core : Known for various pharmacological activities.

- Fluoro and isopropoxy substitutions : These functional groups can influence the compound's lipophilicity and biological interactions.

- Oxadiazole ring : Often associated with antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting the growth of various cancer cell lines.

The proposed mechanisms include:

- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication processes.

- Induction of apoptosis : Evidence suggests that the compound may trigger programmed cell death in malignant cells.

Antimicrobial Properties

The oxadiazole moiety is often linked to antimicrobial activity. Preliminary studies suggest that this compound could possess antibacterial and antifungal properties, making it a candidate for further investigation in the treatment of infectious diseases.

Anti-inflammatory Effects

Quinoline derivatives are also noted for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on human cervical (HeLa) and liver (HepG2) cancer cell lines. The results indicated an IC50 value significantly lower than standard chemotherapeutic agents, suggesting enhanced efficacy against these cancer types.

Study 2: Antimicrobial Activity

Another study assessed the antimicrobial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, comparable to leading antibiotics.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the quinoline structure can significantly affect biological activity. For instance:

- Fluorine substitution enhances lipophilicity and cellular uptake.

- Isopropoxy groups contribute to improved selectivity towards cancer cells.

Future Directions

Ongoing research is focused on:

- Optimization of analogs : Developing derivatives with improved potency and selectivity.

- Mechanistic studies : Understanding the specific pathways through which this compound exerts its effects.

Comparison with Similar Compounds

Structural Analysis and Key Features

- Core Structure: The quinolin-4(1H)-one scaffold provides a planar aromatic system conducive to π-π stacking interactions.

- Substituents: 1-Ethyl group: Enhances lipophilicity and may influence metabolic stability. Oxadiazole-phenyl linkage: The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, offering metabolic resistance. The 4-isopropoxy-3-methoxyphenyl substituent contributes steric bulk and lipophilicity.

Structural validation tools such as SHELX and ORTEP-3 are critical for confirming crystallographic data in related compounds .

Comparative Analysis with Analogous Compounds

3a. Substituent Effects on Physicochemical Properties

Key Comparisons:

1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (): Substituents: 6-Methyl and 4-(trifluoromethyl)phenyl. The methyl group at position 6 offers less steric hindrance than fluorine.

3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one (): Substituents: 6-Methyl and 4-ethoxy-3-methoxyphenyl. Impact: Ethoxy (vs. isopropoxy) reduces steric bulk, lowering logP (4.0077) compared to the target compound (estimated logP ~4.5). The absence of fluorine may decrease polarity .

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)quinolin-2(1H)-one (): Substituents: Ethyl-oxadiazole at position 4. Impact: The ethyl group on oxadiazole increases logP moderately, but the lack of a fluorine or methoxy/isopropoxy substituents limits electronic diversity .

Table 1: Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |

|---|---|---|---|---|

| Target Compound | C23H22FN3O4 | 423.44 | ~4.5* | 1-Ethyl, 6-Fluoro, 4-isopropoxy-3-methoxyphenyl |

| 1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | C21H16F3N3O2 | 405.37 | ~4.5* | 6-Methyl, 4-(trifluoromethyl)phenyl |

| 3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one | C21H19N3O4 | 377.40 | 4.0077 | 6-Methyl, 4-ethoxy-3-methoxyphenyl |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.